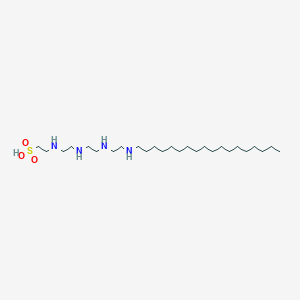
3,6,9,12-Tetraazatriacontane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraazatriacontane-1-sulfonic acid is a complex organic compound characterized by the presence of multiple nitrogen atoms and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraazatriacontane-1-sulfonic acid typically involves the reaction of long-chain amines with sulfonating agents. One common method is the sulfonation of a long-chain tetraamine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraazatriacontane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The nitrogen atoms in the compound can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under mild conditions.
Major Products Formed
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted sulfonic acid derivatives.
Scientific Research Applications
3,6,9,12-Tetraazatriacontane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biomolecule modifier.
Medicine: Explored for its therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraazatriacontane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their function. The nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-nonanesulfonate
- Sodium 1-octanesulfonate
- 1,3,6,8-Pyrenesulfonic acid tetrasodium salt
Uniqueness
3,6,9,12-Tetraazatriacontane-1-sulfonic acid is unique due to its long-chain structure and multiple nitrogen atoms, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biomolecules or other complex systems.
Properties
CAS No. |
29401-55-6 |
|---|---|
Molecular Formula |
C26H58N4O3S |
Molecular Weight |
506.8 g/mol |
IUPAC Name |
2-[2-[2-[2-(octadecylamino)ethylamino]ethylamino]ethylamino]ethanesulfonic acid |
InChI |
InChI=1S/C26H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-19-20-28-21-22-29-23-24-30-25-26-34(31,32)33/h27-30H,2-26H2,1H3,(H,31,32,33) |
InChI Key |
ZBLNQBZJQTZQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCNCCNCCNCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















